molecular formula C16H15F3N4O2S B1247128 2-(4-(2-(Trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxamide CAS No. 916888-66-9

2-(4-(2-(Trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxamide

Cat. No.: B1247128
CAS No.: 916888-66-9
M. Wt: 384.4 g/mol
InChI Key: XCYAUDKMHBMJSP-UHFFFAOYSA-N
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Description

MF-152 is a small molecule drug initially developed by Merck Canada, Inc. It functions as an inhibitor of stearoyl-CoA desaturase 1 (SCD1), an enzyme involved in the biosynthesis of monounsaturated fats from saturated fatty acids. Elevated SCD1 activity has been linked to various metabolic disorders, including obesity and type II diabetes .

Biochemical Analysis

Biochemical Properties

2-(4-(2-(Trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as DNA gyrase and DNA topoisomerase IV, which are crucial for DNA replication . The inhibition of these enzymes can lead to the disruption of bacterial growth and cell death, making this compound a potential candidate for antimicrobial applications.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of various signaling pathways, including those involved in inflammation and apoptosis . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function. These effects make it a valuable tool for studying cellular processes and developing therapeutic strategies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, inhibiting their activity and preventing the progression of biochemical reactions This inhibition can lead to downstream effects, such as changes in gene expression and cellular metabolism

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as being sealed in a dry environment at 2-8°C . Its degradation products and their potential effects on cellular processes are still being investigated.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial activity, without causing significant toxicity . At higher doses, it may induce adverse effects, including toxicity and disruption of normal cellular functions. Determining the optimal dosage for therapeutic applications is crucial for minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels are areas of active research, as understanding these pathways can provide insights into its pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins These interactions can affect the compound’s localization and accumulation in specific cellular compartments, which in turn can impact its activity and efficacy

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. Understanding the subcellular localization of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MF-152 involves the optimization of a lead thiazole amide compound. The process includes the formation of bicyclic heteroaryl structures, which are potent inhibitors of SCD1. The synthetic route typically involves multiple steps of organic reactions, including condensation, cyclization, and functional group modifications .

Industrial Production Methods

Industrial production of MF-152 would likely involve large-scale organic synthesis techniques, including batch and continuous flow processes. The reaction conditions would be optimized to ensure high yield and purity, with stringent control over temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

MF-152 undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to more oxidized states.

    Reduction: Reduction of functional groups to less oxidized states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving MF-152 include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .

Scientific Research Applications

MF-152 has several scientific research applications, including:

Mechanism of Action

MF-152 exerts its effects by inhibiting the activity of stearoyl-CoA desaturase 1 (SCD1). SCD1 is an enzyme that catalyzes the conversion of saturated fatty acids to monounsaturated fatty acids. By inhibiting SCD1, MF-152 reduces the levels of monounsaturated fats, which can help in managing metabolic disorders. The molecular targets and pathways involved include the SCD1 enzyme and the downstream effects on lipid metabolism .

Properties

IUPAC Name

2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O2S/c17-16(18,19)11-4-2-1-3-10(11)14(25)22-5-7-23(8-6-22)15-21-9-12(26-15)13(20)24/h1-4,9H,5-8H2,(H2,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYAUDKMHBMJSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(S2)C(=O)N)C(=O)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474965
Record name 2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]-1,3-thiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916888-66-9
Record name 2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]-1,3-thiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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